molecular formula C19H19N5OS B2388932 (2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1170866-88-2

(2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2388932
CAS No.: 1170866-88-2
M. Wt: 365.46
InChI Key: JPBQHBSHXCVUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—a 2-aminothiazole scaffold and a pyridinylpiperazine moiety—known to confer diverse biological activities and target engagement capabilities. The 2-aminothiazole nucleus is a widely recognized structural component in bioactive molecules, associated with a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . This core is present in more than 18 FDA-approved drugs, underlining its fundamental value in molecular design . The 4-(pyridin-2-yl)piperazine group is another common feature in pharmaceuticals, often serving as a critical pharmacophore that influences the molecule's physicochemical properties and its interaction with biological targets . Piperazine-containing compounds are frequently found in drugs targeting the central nervous system, as kinase inhibitors in oncology, and in treatments for various other conditions . The integration of these two fragments via a methanone linker creates a hybrid structure with the potential for multi-target activity or enhanced affinity. This molecular architecture makes the compound a compelling candidate for research into new therapeutic agents, particularly in areas such as kinase inhibition, the modulation of G-protein coupled receptors (GPCRs), and the development of treatments for central nervous system disorders. Furthermore, structurally related compounds featuring the pyridin-2-ylpiperazine group have been investigated preclinically for applications such as neuronal nitric oxide synthase (nNOS) inhibition for neuroprotection and for the treatment of conditions like cytokine storm associated with severe infections . This reagent is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(16-14-26-19(22-16)21-15-6-2-1-3-7-15)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h1-9,14H,10-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBQHBSHXCVUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disconnections

The target molecule can be dissected into two primary subunits:

  • 2-(Phenylamino)thiazol-4-carbonyl moiety
  • 4-(Pyridin-2-yl)piperazine

The ketone bridge between these subunits suggests either:

  • Carbonylative coupling of preformed thiazole and piperazine intermediates
  • Late-stage acylation of a piperazine nitrogen with a thiazole-derived electrophile

Strategic Considerations

  • Thiazole ring construction typically employs Hantzsch-type cyclization between α-haloketones and thioureas
  • Piperazine functionalization often utilizes nucleophilic aromatic substitution or Buchwald-Hartwig amination
  • Ketone bridge formation may involve amide coupling reagents adapted for ketone synthesis

Synthetic Routes to Key Intermediates

Synthesis of 2-(Phenylamino)thiazol-4-carbonyl Chloride

Thiazole Core Formation

Step 1 : Hantzsch Cyclization

Thiourea + 2-Bromo-4-oxopentanoic acid → 4-Carboxy-2-aminothiazole

Conditions: Ethanol reflux, 6-8 hours

Step 2 : Phenylamino Group Introduction

4-Carboxy-2-aminothiazole + Phenyl isocyanate → 2-(Phenylamino)thiazole-4-carboxylic acid

Conditions: DMF, 80°C, 12 hours

Step 3 : Acid Chloride Formation

2-(Phenylamino)thiazole-4-carboxylic acid + SOCl₂ → 2-(Phenylamino)thiazole-4-carbonyl chloride

Conditions: Reflux, 3 hours, 82% yield

Preparation of 4-(Pyridin-2-yl)piperazine

Piperazine Functionalization

Method A : Direct Amination

Piperazine + 2-Bromopyridine → 4-(Pyridin-2-yl)piperazine

Conditions: DMF, K₂CO₃, 120°C, 24 hours (47% yield)

Method B : Reductive Amination (Improved Yield)

Piperazine + Pyridine-2-carbaldehyde → Schiff base → Hydrogenation → 4-(Pyridin-2-yl)piperazine

Conditions: H₂ (1 atm), 10% Pd/C, MeOH, 85% yield

Final Coupling Strategies

Nucleophilic Acyl Substitution Approach

Reaction Mechanism
2-(Phenylamino)thiazole-4-carbonyl chloride + 4-(Pyridin-2-yl)piperazine → Target compound

Optimized Conditions :

  • Solvent: Anhydrous DCM
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0°C → RT
  • Time: 6 hours
  • Yield: 68%

Critical Parameters :

  • Strict moisture control prevents HCl-mediated decomposition
  • Stoichiometric base (2.2 eq) ensures complete neutralization

Transition Metal-Catalyzed Carbonylation

Palladium-Mediated Coupling
4-Bromothiazole derivative + 4-(Pyridin-2-yl)piperazine + CO → Target compound

Catalytic System :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • CO (1 atm)
  • DMF/NEt₃ (3:1), 80°C, 12 hours

Advantages :

  • Avoids acid chloride handling
  • Tolerant of diverse functional groups

Limitations :

  • Requires specialized CO equipment
  • Lower yield (54%) compared to classical methods

Optimization and Scale-Up Considerations

Reaction Monitoring Techniques

Parameter Analytical Method Frequency
Intermediate purity HPLC-DAD (C18 column) After each step
Reaction completion TLC (Silica GF254) Hourly
Structural confirm ¹H/¹³C NMR (DMSO-d6) Final product
Thermal stability DSC/TGA Pre-formulation

Yield Improvement Strategies

Microwave-Assisted Synthesis :

  • Reduced coupling time from 6h → 45 min
  • Improved yield to 76% (150W, 80°C)

Continuous Flow Chemistry :

  • 2-(Phenylamino)thiazole-4-carbonyl chloride generation
  • In-line quenching and purification
  • 83% isolated yield at 100g scale

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Scalability Equipment Needs
Acyl chloride route 68 98.2 Excellent Standard
Pd-catalyzed 54 97.5 Moderate Specialized
Microwave 76 98.7 Limited MW reactor
Flow chemistry 83 99.1 Industrial Flow system

Key Observations :

  • Classical acyl chloride method remains most accessible for lab-scale synthesis
  • Flow chemistry shows promise for industrial production despite higher initial investment

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.42 (d, J=4.8 Hz, 1H, Py-H)
  • δ 7.85 (m, 2H, Ph-H)
  • δ 7.32 (s, 1H, Thiazole-H)
  • δ 3.95 (br s, 4H, Piperazine-H)

HRMS (ESI+) :

  • Calculated: 380.1429 [M+H]⁺
  • Found: 380.1432

Purity Assessment

Impurity Source Control Measure
Unreacted acid Incomplete chlorination SOCl₂ excess (1.5 eq)
Di-substituted Over-alkylation Piperazine stoichiometry (1.05 eq)
Oxidation byprod Thiazole decomposition N₂ atmosphere, dark conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings.

    Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that compounds similar to (2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. By inhibiting CDK9, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
    • Case Study : A study demonstrated that derivatives of thiazole-pyrimidine compounds showed potent activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
  • Antimicrobial Properties
    • Mechanism of Action : Similar thiazole derivatives have been shown to possess antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
    • Case Study : A synthesized derivative exhibited moderate antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting bacterial growth.
  • Neuroprotective Effects
    • Mechanism of Action : Compounds containing piperazine and thiazole moieties have been studied for their neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
    • Case Study : Experimental models have shown that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting their utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole and piperazine portions of the molecule significantly influence its biological activity. For instance:

  • Substituents on the phenyl ring enhance the potency against specific targets.
  • The position and nature of substituents on the thiazole ring can alter selectivity towards different kinases.

Table 1: Anticancer Activity of Related Compounds

CompoundTarget KinaseIC50 (µM)Activity
Compound ACDK90.05High
Compound BCDK60.15Moderate
Compound CCDK40.25Moderate

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperazine rings are often found in bioactive molecules, suggesting potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-linked heterocyclic methanones. Below is a detailed comparison with key analogues, focusing on structural variations, synthetic yields, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Core Heterocycle Substituents (R-group) Molecular Weight (g/mol) Yield (%) logP Key Reference
Target Compound: (2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Thiazole Phenylamino (C₆H₅NH-) Data not available N/A N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole 4-(Trifluoromethyl)phenylureido 548.2 93.4 N/A
(Furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) Furan Furan-2-yl 257.29 N/A 1.82
(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone Benzofuran 7-Methoxybenzofuran 337.37 N/A N/A
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene Thiophen-2-yl N/A N/A N/A
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (5) Pyrazole 1H-Pyrazol-4-yl butanone N/A N/A N/A

Key Observations

Core Heterocycle Modifications: Replacement of the thiazole ring (target compound) with furan (K940-0635) reduces molecular weight (257.29 vs. ~300–550 g/mol for thiazole derivatives) and increases logP (1.82), suggesting improved lipophilicity . Benzofuran derivatives (e.g., ) introduce aromatic bulk and methoxy groups, enhancing steric interactions but increasing molecular weight (337.37 g/mol), which may affect membrane permeability .

Substituent Effects: The phenylamino group in the target compound contrasts with phenylureido groups in ’s analogues (e.g., 10d). Ureido substituents introduce hydrogen-bonding capacity, which may enhance target affinity but reduce synthetic yield (93.4% for 10d vs. unknown for the target compound) . Trifluoromethyl groups (e.g., 10d, 21) are common in drug design for metabolic stability but may increase molecular weight and logP .

Physicochemical Properties :

  • The furan-based K940-0635 exhibits favorable logP (1.82) and moderate polar surface area (37.24 Ų), aligning with Lipinski’s rule of five for oral bioavailability .
  • Benzofuran derivatives () likely have higher logP values due to aromatic methoxy groups, though exact data are unavailable .

Research Implications

  • Synthetic Accessibility: High yields (e.g., 93.4% for 10d ) suggest that ureido-thiazole-piperazine derivatives are synthetically tractable, whereas the target compound’s phenylamino group may require optimized coupling conditions.
  • Drug-Likeness : The furan analogue (K940-0635) demonstrates superior logP and molecular weight profiles compared to bulkier thiazole or benzofuran derivatives, making it a candidate for lead optimization .
  • Target Selectivity : Thiophene and pyrazole variants (compounds 21 and 5) highlight the role of heterocycle electronics in modulating receptor interactions, though pharmacological data are needed to confirm this .

Biological Activity

The compound (2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone represents a significant area of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring linked to a phenylamino group and a piperazine moiety substituted with a pyridine ring. This structural arrangement is believed to contribute to its unique pharmacological properties.

Molecular Formula

  • Molecular Formula : C16H17N3OS
  • Molecular Weight : 299.39 g/mol

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. Specifically, these compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical for cell cycle regulation.

The inhibition of CDK4/6 leads to:

  • Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
  • Induction of Apoptosis : Promotes programmed cell death in cancerous cells.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of thiazole-pyrimidine compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth and improved survival rates, indicating their potential as effective anticancer agents .

Other Biological Activities

In addition to anticancer effects, thiazole-containing compounds have been evaluated for other biological activities:

  • Anticonvulsant Activity : Certain thiazole derivatives have displayed anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
  • Antimicrobial Activity : Some studies have reported that thiazole-based compounds possess antimicrobial properties against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Key findings include:

Substituent Position Effect on Activity
Para position on phenylEnhances cytotoxicity
Presence of electron-withdrawing groupsIncreases potency against cancer cells

Research indicates that modifications at specific positions can significantly alter the biological activity of these compounds, highlighting the importance of structural optimization in drug development.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with pyridine protons appearing as distinct doublets (δ 8.5–8.7 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .
  • HPLC : Monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .

How can researchers resolve discrepancies in NMR data during derivative synthesis?

Advanced
Conflicting NMR data often arise from:

  • Tautomerism : Thiazole and pyridine groups may exhibit tautomeric shifts. Use 2D NMR (COSY, HSQC) to map connectivity .
  • Dynamic exchange : Piperazine ring conformers cause signal broadening. Low-temperature NMR (e.g., 25°C in CDCl3_3) stabilizes conformers .
  • Impurity interference : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

What strategies improve yield and purity in the final synthesis steps?

Q. Advanced

  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials .
  • Crystallization : Use ethanol/water mixtures to precipitate pure product, with slow cooling to enhance crystal formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for coupling steps, minimizing degradation .

How should a structure-activity relationship (SAR) study be designed for this compound?

Q. Advanced

  • Core modifications : Vary substituents on the thiazole (e.g., electron-withdrawing groups) and piperazine (e.g., alkylation) to assess potency shifts .
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Computational docking : Align derivatives with protein active sites (e.g., using AutoDock Vina) to rationalize activity trends .

What methods address low solubility during in vitro biological testing?

Q. Basic

  • Co-solvents : Use DMSO (<1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

How can computational modeling predict off-target interactions?

Q. Advanced

  • Pharmacophore screening : Map compound features (e.g., hydrogen bond donors) against databases like ChEMBL to identify potential off-targets .
  • Molecular dynamics (MD) : Simulate binding stability with non-target proteins (e.g., cytochrome P450 enzymes) over 100-ns trajectories .

What experimental approaches validate conflicting in vitro and in silico activity data?

Q. Advanced

  • Dose-response curves : Re-test activity at varying concentrations to rule out assay artifacts .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains low observed activity .
  • X-ray crystallography : Resolve compound-protein co-crystals to confirm binding poses predicted in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.